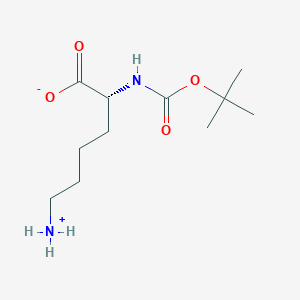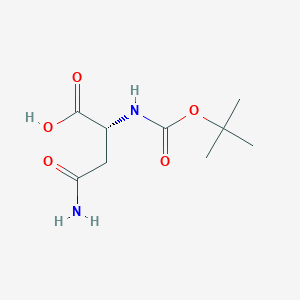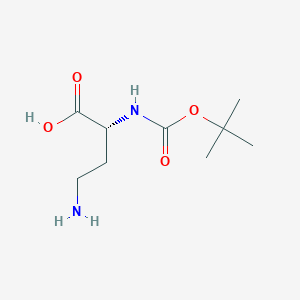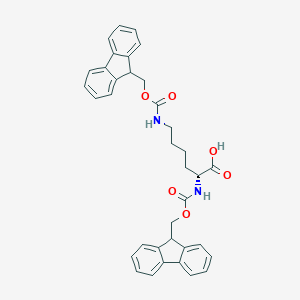
H-Dab(boc)-OH
Vue d'ensemble
Description
H-Dab(boc)-OH, also known as (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a chemical compound with the molecular formula C9H18N2O4 . It is used in scientific research .
Molecular Structure Analysis
The molecular weight of H-Dab(boc)-OH is 218.25 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 .
Applications De Recherche Scientifique
Organically Templated Borates Synthesis : H-Dab(boc)-OH, specifically 1,4-diaminobutane (DAB), has been used as a structure-directing agent in the synthesis of new organically templated borates. These borates exhibit interesting hydrogen-bonded networks and can be utilized in material science and crystallography (Pan, Wang, Zheng, & Yang, 2007).
Hybrid Zinc Borate Synthesis : DAB is instrumental in the hydrothermal synthesis of organic-inorganic hybrid zinc borates. These compounds are characterized by their unique crystalline structures and have potential applications in materials science (Zhao, Cheng, & Yang, 2012).
Peptide-Coupling Conditions : H-Dab(boc)-OH has been used in the synthesis of 9-amino-4,5-diazafluorene-9-carboxylic acid (Daf), which can be coupled with amino acids for peptide synthesis. This showcases its application in biochemistry and pharmaceutical research (Mazaleyrat, Wright, Wakselman, Formaggio, Crisma, & Toniolo, 2001).
Chemical Probes for Reactive Oxygen Species : DAB has been used as a chemical probe in the detection of reactive oxygen species generated by γ-irradiation. This application is significant in biological and medical research, particularly in understanding oxidative stress and its biological impacts (Lee, Moon, Chung, Kim, Lee, Cho, & Kim, 2009).
Synthesis of Diaminobutyric Acids : Nα-Boc-L-Gln-OH mediated by polymer-supported hypervalent iodine reagent has been used to synthesize Nα-Boc-L-alpha, gamma-diaminobutyric acid (Boc-Dab-OH). This process is relevant in peptide synthesis and chemical biology (Yamada, Urakawa, Oku, & Katakai, 2004).
Cancer Cell Treatment : H-Dab(boc)-OH derivatives, such as Boc-l-Dab(Boc)-OH, have been studied for their specific anticancer roles in human epidermoid carcinoma cells, indicating its potential in cancer therapy (Drąg-Zalesińska et al., 2015).
Mécanisme D'action
Target of Action
H-Dab(boc)-OH, also known as tert-butyloxycarbonyl-protected Diaminobutyric acid, is primarily used as a protecting group in organic synthesis . The primary targets of H-Dab(boc)-OH are amines, specifically in the context of peptide synthesis .
Mode of Action
The BOC group in H-Dab(boc)-OH can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group serves to protect the amine during the synthesis process, preventing it from reacting with other compounds. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The primary biochemical pathway involved with H-Dab(boc)-OH is the protection and deprotection of amines in peptide synthesis . The protection of the amine allows for selective reactions to occur on other parts of the molecule without interference from the amine group. Once the desired reactions have taken place, the BOC group can be removed to reveal the original amine .
Result of Action
The result of the action of H-Dab(boc)-OH is the protection of amines during organic synthesis, allowing for selective reactions to occur on other parts of the molecule. This enables the synthesis of complex organic compounds, including peptides, without unwanted side reactions .
Action Environment
The action of H-Dab(boc)-OH is influenced by several environmental factors. The addition of the BOC group to the amine requires an aqueous environment and a base such as sodium hydroxide . The removal of the BOC group requires a strong acid . Therefore, the pH of the environment is a critical factor influencing the action of H-Dab(boc)-OH. Temperature may also play a role, as it can influence the rate of the reactions.
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJFZQLAIOCZNG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427150 | |
| Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Dab(boc)-OH | |
CAS RN |
10270-94-7 | |
| Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




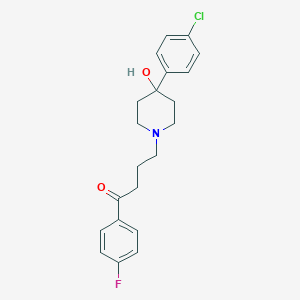
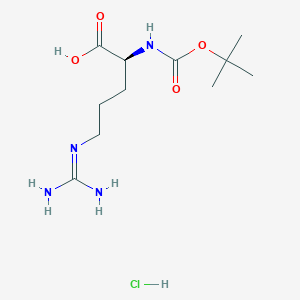

![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)
